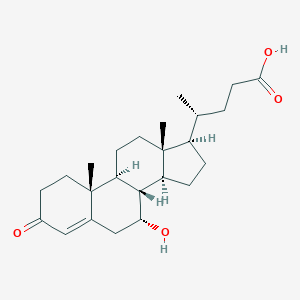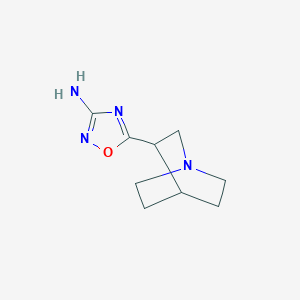
3-(3-Amino-1,2,4-oxadiazole-5-yl)-quinuclidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Amino-1,2,4-oxadiazole-5-yl)-quinuclidine, commonly known as AOQ, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. AOQ belongs to the class of quinuclidine derivatives, which have been found to exhibit a variety of biological activities, including anti-inflammatory, anticonvulsant, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of AOQ is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitters, including acetylcholine, serotonin, and dopamine. AOQ has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This leads to an increase in acetylcholine levels, which is associated with improved cognitive function. AOQ has also been found to modulate the activity of serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of AOQ are diverse and depend on the dose and route of administration. AOQ has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in animal models. It has also been found to protect against radiation-induced damage in cells. Additionally, AOQ has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AOQ in lab experiments is its relatively simple synthesis method. AOQ can be synthesized in a few steps using readily available starting materials. Additionally, AOQ has been found to exhibit a variety of biological activities, making it a versatile compound for investigating various pharmacological effects. However, one limitation of using AOQ in lab experiments is its limited solubility in water. This can make it difficult to administer AOQ to animal models or to study its pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of AOQ. One potential direction is to investigate its potential use as a radioprotective agent. AOQ has been shown to protect against radiation-induced damage in cells, and further studies could explore its potential use in protecting against radiation-induced injury in humans. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. AOQ has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies could explore its potential use in humans. Additionally, further studies could investigate the mechanism of action of AOQ and its potential use in the treatment of other diseases, such as epilepsy and depression.
Synthesemethoden
The synthesis of AOQ involves the reaction of 3-aminooxadiazole with quinuclidine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields AOQ as a white crystalline solid. The purity of AOQ can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
AOQ has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in animal models. AOQ has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells. Additionally, AOQ has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
Eigenschaften
CAS-Nummer |
114724-42-4 |
|---|---|
Produktname |
3-(3-Amino-1,2,4-oxadiazole-5-yl)-quinuclidine |
Molekularformel |
C9H14N4O |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
5-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C9H14N4O/c10-9-11-8(14-12-9)7-5-13-3-1-6(7)2-4-13/h6-7H,1-5H2,(H2,10,12) |
InChI-Schlüssel |
MUJAUZIHWPUKFL-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)C3=NC(=NO3)N |
Kanonische SMILES |
C1CN2CCC1C(C2)C3=NC(=NO3)N |
Synonyme |
3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine L 660863 L-660,863 L-660863 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



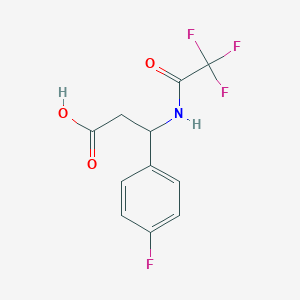
![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
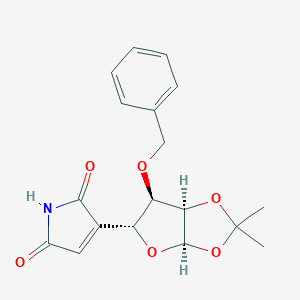
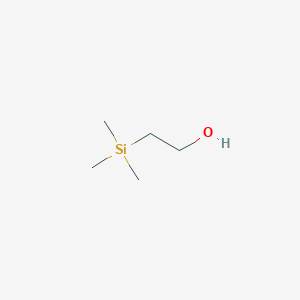
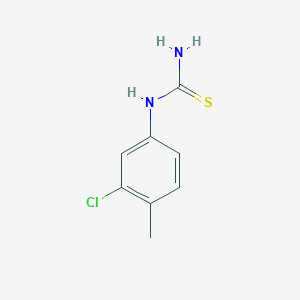

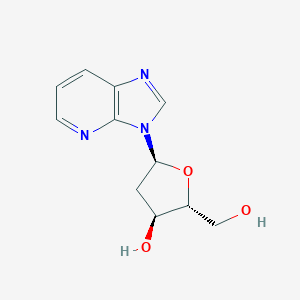


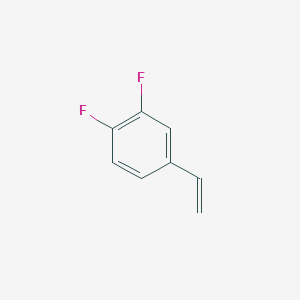
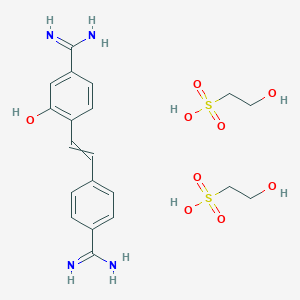

![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)
